



Application of Neuroinflammatory-IN-2 in Primary Neuron Cultures

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Compound of Interest		
Compound Name:	Neuroinflammatory-IN-2	
Cat. No.:	B12404597	Get Quote

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Introduction

Neuroinflammation is a critical process in the central nervous system (CNS) involving the activation of glial cells like microglia and astrocytes, which release a variety of inflammatory mediators.[1][2][3] While this response is protective in acute situations, chronic neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][5][6] A central signaling pathway mediating the production of pro-inflammatory cytokines and other neurotoxic factors is the Nuclear Factor-kappa B (NF-кB) pathway.[7][8]

Neuroinflammatory-IN-2 is a potent, cell-permeable small molecule inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, **Neuroinflammatory-IN-2** prevents the phosphorylation and subsequent degradation of IκB α , the inhibitory subunit of NF-κB. This action effectively blocks the translocation of the active NF-κB dimer (p65/p50) to the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes, such as those for TNF- α , IL-1 β , and inducible nitric oxide synthase (iNOS).[8] These application notes provide a detailed protocol for utilizing **Neuroinflammatory-IN-2** to mitigate neuroinflammatory responses in primary neuron-glia co-cultures.

Data Presentation



The following tables summarize representative quantitative data from studies using **Neuroinflammatory-IN-2** in primary rat cortical neuron-glia co-cultures stimulated with Lipopolysaccharide (LPS) to induce a neuroinflammatory response.

Table 1: Effect of Neuroinflammatory-IN-2 on Pro-inflammatory Cytokine Secretion

Treatment Group	TNF-α (pg/mL)	IL-1β (pg/mL)
Vehicle Control	25.4 ± 3.1	15.8 ± 2.5
LPS (100 ng/mL)	482.6 ± 25.9	350.2 ± 18.7
LPS + Neuroinflammatory-IN-2 (1 μM)	150.3 ± 12.1	98.5 ± 8.9
LPS + Neuroinflammatory-IN-2 (5 μM)	65.7 ± 7.3	40.1 ± 5.2

Data are presented as mean \pm standard deviation.

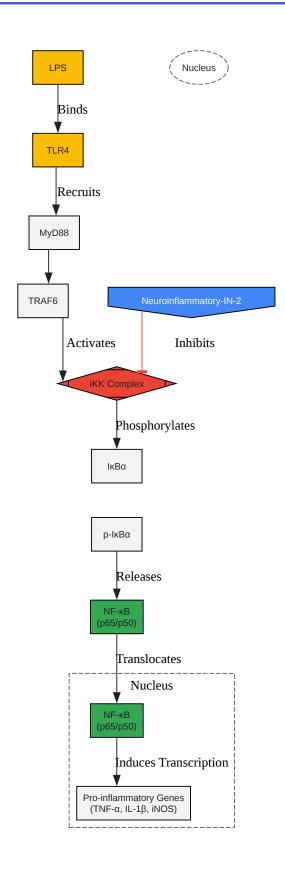
Table 2: Effect of Neuroinflammatory-IN-2 on Nitric Oxide Production and Neuronal Viability

Treatment Group	Nitric Oxide (µM)	Neuronal Viability (%)
Vehicle Control	1.2 ± 0.3	100 ± 4.5
LPS (100 ng/mL)	28.9 ± 2.1	55.3 ± 6.2
LPS + Neuroinflammatory-IN-2 (1 μM)	10.5 ± 1.1	82.1 ± 5.1
LPS + Neuroinflammatory-IN-2 (5 μM)	4.3 ± 0.6	95.7 ± 4.8

Data are presented as mean \pm standard deviation.

Mandatory Visualizations

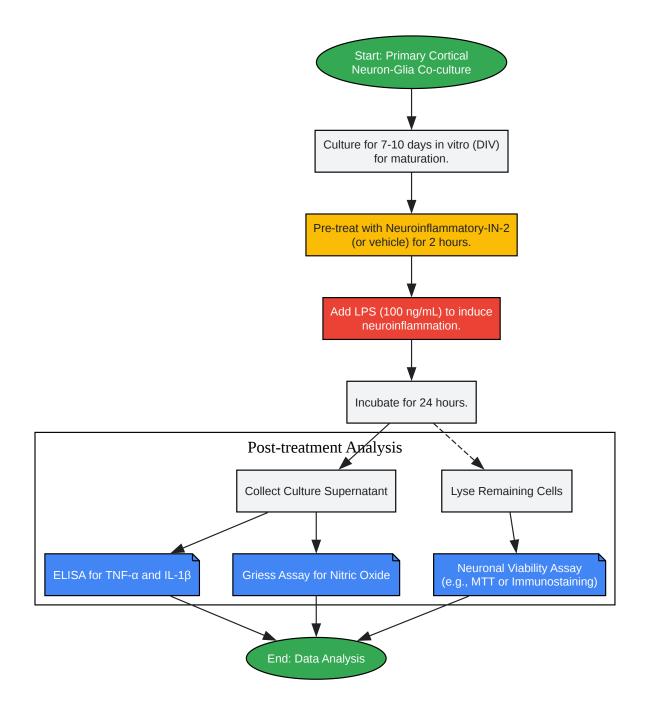




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Caption: Signaling pathway of LPS-induced neuroinflammation and the inhibitory action of **Neuroinflammatory-IN-2**.



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